molecular formula C19H16N4O2S B2504689 N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-67-2

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2504689
CAS No.: 872987-67-2
M. Wt: 364.42
InChI Key: BZGRPVKHBWOKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of acetylphenyl, pyridazinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The acetyl group and pyridazinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure could be useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazinyl and pyridinyl groups may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the acetylphenyl group, which may impart distinct chemical and biological properties compared to other pyridazinyl compounds.

Biological Activity

N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S. The structure features a phenyl ring with an acetyl group, a pyridazine moiety, and a sulfanyl group, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight356.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate enzyme activity involved in inflammatory pathways and exhibit anticancer properties by inducing apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammation and cancer proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that similar compounds can enhance ROS levels in cancer cells, leading to increased cytotoxicity.

In Vitro Studies

Several studies have evaluated the biological effects of this compound on various cancer cell lines. Notably, it has shown promising results in:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB 231 (breast cancer), with IC50 values indicating potent activity.
Cell LineIC50 (µM)
HepG212.5
MDA-MB 23115.0
HeLa10.0

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to biological targets. Modifications to the phenyl ring or pyridazine moiety may lead to improved potency and selectivity.

Case Studies

  • Anti-inflammatory Activity : A study involving the administration of the compound in animal models showed a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : Clinical trials have indicated that compounds similar to this compound could be effective in combination therapies for treating resistant forms of cancer.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13(24)14-4-2-6-16(10-14)21-18(25)12-26-19-8-7-17(22-23-19)15-5-3-9-20-11-15/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGRPVKHBWOKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.